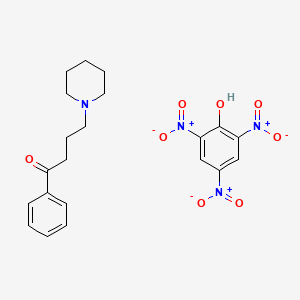
1-Phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-piperidin-1-ylbutan-1-one: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications
Métodos De Preparación
1-Phenyl-4-piperidin-1-ylbutan-1-one
The synthesis of 1-Phenyl-4-piperidin-1-ylbutan-1-one typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by a series of purification steps to obtain the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol, or picric acid, is synthesized through the nitration of phenol using concentrated nitric acid and sulfuric acid. The process involves careful temperature control to prevent decomposition and ensure the formation of the desired trinitro compound . Industrial production methods have been refined to enhance safety and efficiency, given the compound’s explosive nature.
Análisis De Reacciones Químicas
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes electrophilic substitution reactions, such as nitration and halogenation, under mild conditions . The compound also forms salts with bases, which are used in various applications, including explosives and dyes .
Aplicaciones Científicas De Investigación
1-Phenyl-4-piperidin-1-ylbutan-1-one
1-Phenyl-4-piperidin-1-ylbutan-1-one is widely used in medicinal chemistry for the development of pharmaceuticals. It serves as a precursor for various drugs targeting the central nervous system and has applications in the synthesis of analgesics and anesthetics .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a broad range of applications in scientific research. It is used as a reagent in chemical analysis, a precursor for the synthesis of other chemicals, and an explosive in military and industrial applications . Additionally, it has historical significance as a dye and antiseptic .
Mecanismo De Acción
1-Phenyl-4-piperidin-1-ylbutan-1-one
The mechanism of action of 1-Phenyl-4-piperidin-1-ylbutan-1-one involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist, modulating neurotransmitter release and affecting neuronal activity. The molecular targets include opioid receptors and ion channels, which play a crucial role in its pharmacological effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups facilitate electrophilic substitution reactions, leading to the formation of various products. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparación Con Compuestos Similares
1-Phenyl-4-piperidin-1-ylbutan-1-one
Similar compounds include other piperidine derivatives, such as 4-phenylpiperidine and 4-piperidone. These compounds share structural similarities but differ in their pharmacological properties and applications. 1-Phenyl-4-piperidin-1-ylbutan-1-one is unique due to its specific interactions with central nervous system receptors .
2,4,6-Trinitrophenol
Similar compounds to 2,4,6-trinitrophenol include other nitroaromatic compounds, such as trinitrotoluene (TNT) and nitroglycerin. These compounds share similar explosive properties but differ in their chemical structures and applications. 2,4,6-Trinitrophenol is unique due to its historical use as a dye and antiseptic, in addition to its explosive properties .
Propiedades
Número CAS |
61025-40-9 |
|---|---|
Fórmula molecular |
C21H24N4O8 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
1-phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H21NO.C6H3N3O7/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,8-9H,2,5-7,10-13H2;1-2,10H |
Clave InChI |
NTUMHGRVVRETLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



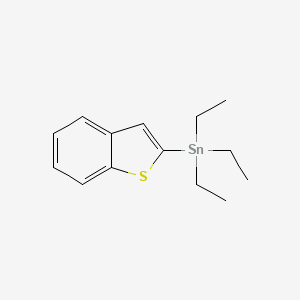
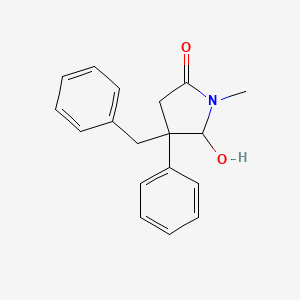


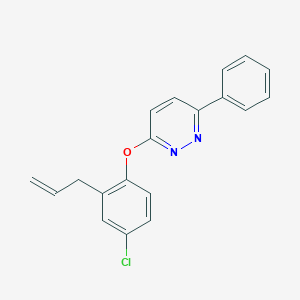
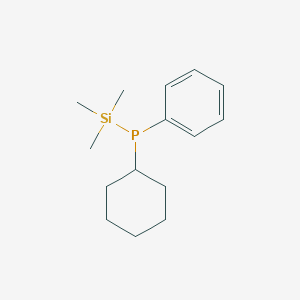



![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)


